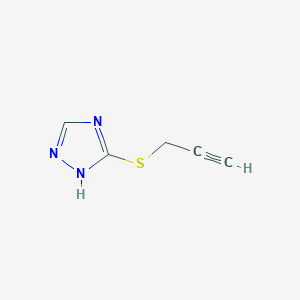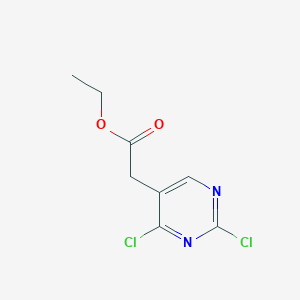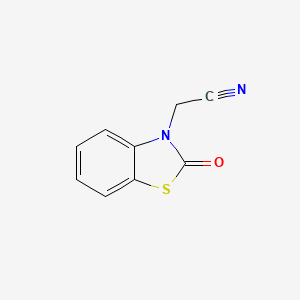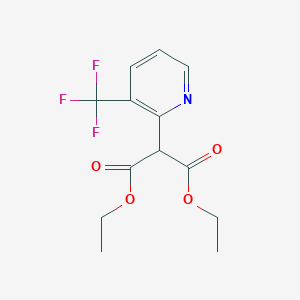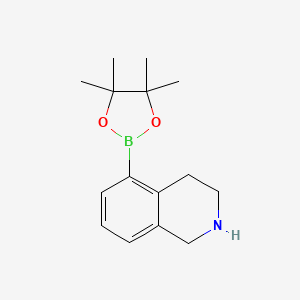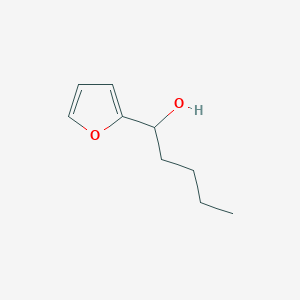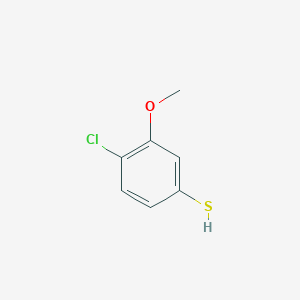
Methylnitramine
Descripción general
Descripción
Methylnitramine is an organic compound with the chemical formula CH₃NHNO₂ It is a primary nitramine, which means it contains a nitro group (NO₂) attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylnitramine can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid. The process involves the following steps:
- Nitration of dimethylurea with sulfuric acid and nitric acid.
- Separation of 1,3-dimethyl-1,3-dinitrourea using a suitable solvent.
- Hydrolysis of dimethyldinitrourea with hot water to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar route to the laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methylnitramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitramines with different functional groups.
Aplicaciones Científicas De Investigación
Methylnitramine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitramines and energetic materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitramine-based drugs.
Industry: Used in the production of explosives and propellants due to its high energy content.
Mecanismo De Acción
The mechanism of action of methylnitramine involves its decomposition and isomerization reactions. The compound can undergo unimolecular isomerization and decomposition through various pathways, including:
NN Bond Fission: Breaking of the nitrogen-nitrogen bond.
Isomerization: Formation of different isomers such as CH₃NHONO and CH₃NNOOH.
HONO Elimination: Elimination of nitrous acid (HONO) from the molecule.
Comparación Con Compuestos Similares
Methylnitramine can be compared with other similar compounds, such as:
2,4-Dinitro-2,4-diazapentane: Another primary nitramine with similar explosive properties.
2,4-Dinitro-2,4-diazahexane: A compound with similar chemical structure and reactivity.
Dithis compound: A secondary nitramine with different stability and reactivity compared to this compound.
This compound is unique due to its specific chemical structure and the types of reactions it undergoes. Its high energy content and explosive properties make it a valuable compound for various applications in chemistry and industry.
Propiedades
Número CAS |
88727-16-6 |
|---|---|
Fórmula molecular |
CH5N2O2+ |
Peso molecular |
77.063 g/mol |
Nombre IUPAC |
hydroxy-(methylamino)-oxoazanium |
InChI |
InChI=1S/CH5N2O2/c1-2-3(4)5/h2H,1H3,(H,4,5)/q+1 |
Clave InChI |
IKBPKXKODMZKEW-UHFFFAOYSA-N |
SMILES canónico |
CN[N+](=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
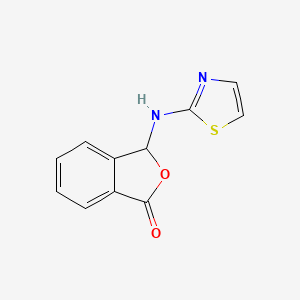

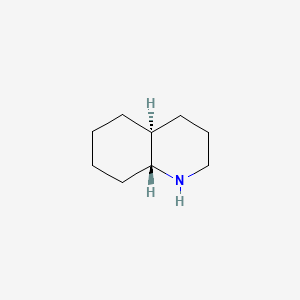
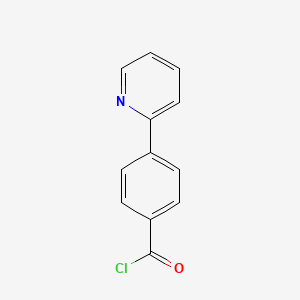
![2-[2-(1-Benzhydryl-azetidin-3-yl)-2H-pyrazol-3-yl]-4-chloro-phenol](/img/structure/B8797297.png)
